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Cat. No.: B607451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 receptor, a

key player in neuronal sensitization and various sensory signaling pathways. P2X3 receptors

are ATP-gated ion channels predominantly expressed on sensory neurons, and their activation

is implicated in the pathophysiology of chronic cough, neuropathic pain, and other

hypersensitivity disorders. This technical guide provides a comprehensive overview of the

available preclinical data for Filapixant, offering insights into its mechanism of action,

pharmacokinetics, and efficacy. Due to the limited public availability of detailed preclinical data

for Filapixant, this guide also incorporates data from Eliapixant (BAY 1817080), a structurally

related and well-characterized P2X3 antagonist from the same developer, to provide a more

complete picture.

Mechanism of Action: Targeting the P2X3 Receptor
Filapixant exerts its therapeutic effect by selectively inhibiting the P2X3 receptor. In conditions

of tissue damage or inflammation, elevated extracellular ATP levels lead to the activation of

P2X3 receptors on sensory nerve fibers. This activation results in cation influx, membrane

depolarization, and the initiation of action potentials, which are transmitted to the central

nervous system and perceived as pain or irritation. By blocking this initial step in the signaling

cascade, Filapixant effectively dampens the hypersensitivity of these neurons.
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Caption: P2X3 receptor signaling and the inhibitory action of Filapixant.

In Vitro Studies: Potency and Selectivity
The hallmark of Filapixant is its high selectivity for the P2X3 receptor homomer over the

P2X2/3 heteromer, which is implicated in taste-related side effects. While specific IC50 values

for Filapixant are not publicly available, it is reported to have over 100-fold selectivity for P2X3

over P2X2/3 receptors.[1] The following table includes data for the closely related compound,

Eliapixant, to provide a quantitative perspective on the potency and selectivity profile of this

class of antagonists.[2]
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Compoun

d
Target Assay Agonist IC50 (nM)

Selectivity

(P2X2/3

vs P2X3)

Reference

Eliapixant
Human

P2X3

FLIPR-

based

Calcium

Flux

α,β-meATP 8 ~20-fold [2]

Eliapixant
Human

P2X2/3

FLIPR-

based

Calcium

Flux

α,β-meATP 163 - [2]

Filapixant

Human

P2X3 vs

P2X2/3

Not

Specified

Not

Specified

Not

Disclosed
>100-fold [1]

Experimental Protocol: FLIPR-based Calcium Flux
Assay
This assay is a standard method for determining the potency of ion channel modulators.
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Cell Preparation

Assay Procedure

Data Acquisition & Analysis

Culture 1321N1 cells
stably expressing

human P2X3 or P2X2/3 receptors

Plate cells in
96-well plates

Load cells with a
calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM)

Add varying concentrations
of Filapixant/Eliapixant

to the wells

Incubate to allow
compound binding

Add a fixed concentration
of agonist (α,β-meATP)

to stimulate the receptors

Measure changes in
intracellular calcium concentration

using a FLIPR instrument

Generate concentration-response
curves and calculate IC50 values

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acclimatize rodents
(rats or mice) to the
testing environment

Induce inflammation by
intraplantar injection of

Complete Freund's Adjuvant (CFA)
into one hind paw

Allow inflammation and
hyperalgesia to develop

(e.g., 24 hours)

Administer Filapixant/Eliapixant
or vehicle orally at

varying doses

Assess mechanical hyperalgesia
at multiple time points post-dosing

using von Frey filaments

Determine the paw withdrawal
threshold in response to
mechanical stimulation

Compare paw withdrawal thresholds
between treated and

vehicle control groups
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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